BenchChemオンラインストアへようこそ!

(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid

Chiral building block procurement Enantiomeric cost analysis Medicinal chemistry sourcing

(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid (CAS 1821805-21-3) is a chiral, non-proteinogenic γ-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the γ-amino moiety and a phenyl substituent at the γ-position (geminal substitution pattern). With molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol, this compound constitutes a conformationally constrained building block for medicinal chemistry and peptide-mimetic design.

Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
CAS No. 1821805-21-3
Cat. No. B6592220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid
CAS1821805-21-3
Molecular FormulaC15H21NO4
Molecular Weight279.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCC(=O)O)C1=CC=CC=C1
InChIInChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(9-10-13(17)18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
InChIKeyJBLPDLBZBHAMPD-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid (CAS 1821805-21-3): Chiral Building Block Sourcing & Differentiation Guide for Pharmaceutical R&D Procurement


(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid (CAS 1821805-21-3) is a chiral, non-proteinogenic γ-amino acid derivative bearing an acid-labile tert-butoxycarbonyl (Boc) protecting group on the γ-amino moiety and a phenyl substituent at the γ-position (geminal substitution pattern). With molecular formula C₁₅H₂₁NO₄ and a molecular weight of 279.33 g/mol, this compound constitutes a conformationally constrained building block for medicinal chemistry and peptide-mimetic design . Its single stereogenic centre in the (R) absolute configuration distinguishes it from the corresponding (S)-enantiomer (CAS 175224-99-4), the racemic mixture (CAS 683219-93-4), and the unprotected amino acid (CAS 201863-97-0), each of which carries distinct procurement, synthetic-utility, and downstream stereochemical-fidelity implications [1]. The compound is typically supplied as a white to off-white solid with a purity specification of 97–98% (HPLC) and is stored under inert atmosphere at room temperature, protected from light .

Why (R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid Cannot Be Freely Substituted: Procurement Risk of Enantiomeric, Positional-Isomer, and Protecting-Group Interchange


Interchanging (R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid with its (S)-enantiomer, the racemate, or positional isomers such as Boc-D-homophenylalanine (amino at C-2) introduces distinct risks to synthetic fidelity, pharmacological outcome, and cost-efficiency. The (R) enantiomer commands a substantial price premium—approximately 3.5-fold higher than the (S)-enantiomer at the 100 mg scale from a single reputable vendor —reflecting differences in synthetic accessibility and demand rooted in the established pharmacological superiority of the (R) configuration at the GABAᵦ receptor for the parent 4-amino-4-phenylbutanoic acid (Phenibut) scaffold [1]. The Boc protecting group offers orthogonal acid-labile deprotection selectivity relative to base-labile Fmoc strategies, but its stability during storage is critically dependent on anhydrous conditions; moisture ingress leads to premature deprotection and release of the free amine, which can undergo uncontrolled oxidation or condensation reactions that compromise downstream coupling efficiency [2]. Positional isomers (e.g., Boc-β-homophenylalanine, Boc-D-homophenylalanine) differ in the distance between the carboxyl and the protected amino group, altering amide-bond geometry and conformational flexibility in the final peptide or peptidomimetic product—a difference that cannot be remedied by adjusting reaction stoichiometry alone . These factors collectively make generic substitution without explicit experimental validation a material procurement risk.

Quantitative Differentiation Evidence for (R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid (CAS 1821805-21-3) Against Closest Analogs


Procurement Cost Premium: (R)- vs. (S)-Enantiomer Price Ratio from a Single GMP-Compliant Vendor

The (R)-enantiomer of Boc-4-amino-4-phenylbutanoic acid carries a significant procurement cost premium relative to its (S)-counterpart. At the 100 mg scale, Fluorochem lists the (R)-enantiomer (CAS 1821805-21-3, Product Code F781525, 98% purity) at £226.00, while the (S)-enantiomer (CAS 175224-99-4, Product Code F547809, 97% purity) is priced at £65.00—a price ratio of 3.48:1 . At the 250 mg scale, the differential widens: £380.00 for (R) versus £93.00 for (S), yielding a ratio of 4.09:1 . This price differential reflects the more demanding asymmetric synthesis or chiral resolution required to access the (R) configuration with high enantiomeric excess, a cost that procurement teams must explicitly budget when stereochemistry is a critical quality attribute for downstream pharmacology [1].

Chiral building block procurement Enantiomeric cost analysis Medicinal chemistry sourcing

Enantiomeric Purity Specification: (R)-Enantiomer vs. Racemic Mixture Chiral Purity Requirements

The (R)-enantiomer (CAS 1821805-21-3) is supplied as a single-enantiomer product with a specification of 98% chemical purity (HPLC) and an implied enantiomeric excess (ee) consistent with single-isomer designation . In contrast, the racemic mixture (CAS 683219-93-4) is commercially available at 97% purity but carries no enantiomeric enrichment (0% ee by definition) . For applications where the (R) configuration determines biological activity—as established for the parent γ-amino acid scaffold where (R)-Phenibut exhibits a Kd of 92 ± 3 μM at the GABAᵦ receptor versus no detectable binding for the (S)-enantiomer [1]—use of the racemate would deliver only 50% of the active stereoisomer, effectively doubling the required molar input to achieve equivalent target engagement and introducing an inert stereoisomer that may contribute to off-target effects or complicate pharmacokinetic analysis.

Chiral purity Enantiomeric excess Quality control specification

Boc Protecting-Group Stability Advantage: Acid-Labile Orthogonal Deprotection vs. Free Amine Handling Risks

The Boc protecting group on (R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid provides orthogonal acid-labile protection that is selectively removed under mild acidic conditions (e.g., 25–50% TFA in CH₂Cl₂, or 4 M HCl in dioxane, 0–25 °C, 0.5–2 h), while remaining stable to the basic conditions (piperidine/DMF) used for Fmoc deprotection in standard Fmoc-SPPS protocols [1]. This orthogonality enables sequential deprotection strategies in complex peptide syntheses where multiple protecting groups must be addressed. In contrast, the unprotected free amine form (CAS 201863-97-0) is prone to oxidation of the primary amine, formation of Schiff bases with trace carbonyl impurities, and uncontrolled N-acylation during coupling reactions, each of which reduces the effective concentration of active coupling partner and lowers the isolated yield of the target peptide [2]. Quantitative studies on Boc-amino acid stability demonstrate that Boc-protected amino acids retain >95% integrity after 24 h at room temperature in anhydrous DMF, whereas free amino acids under identical conditions show 15–30% degradation via Maillard-type side reactions with reducing impurities [3].

Peptide synthesis Orthogonal protection strategy Solid-phase peptide synthesis (SPPS)

Positional-Isomer Differentiation: γ-Geminal Substitution Architecture vs. α-Amino (Boc-D-Homophenylalanine) Scaffold

(R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid bears the protected amino group at the γ-carbon (C-4) with geminal phenyl substitution, creating a quaternary centre at the position distal to the carboxylic acid. This architecture yields a γ-amino acid backbone with a 4-bond separation between the amino and carboxyl termini, introducing an additional degree of conformational freedom compared to α-amino acids (2-bond separation) while maintaining a rigidifying gem-disubstitution [1]. The positional isomer Boc-D-homophenylalanine (CAS 82732-07-8) places the Boc-protected amino group at the α-carbon (C-2) with the phenyl substituent at C-4, producing a conventional α-amino acid backbone (2-bond separation) with an elongated phenethyl side chain [2]. Computational predictions indicate the target compound has a topological polar surface area (TPSA) of 75.6 Ų and 7 rotatable bonds (PubChem computed), versus TPSA of 75.6 Ų and 8 rotatable bonds for Boc-D-homophenylalanine, suggesting comparable polarity but distinct conformational ensembles [3]. In peptide backbone integration, the γ-amino acid induces a different hydrogen-bonding pattern and turn propensity relative to α-amino acid incorporation, a structural feature exploited in the design of β- and γ-peptide foldamers with enhanced proteolytic stability [4].

Conformational constraint Peptidomimetic design γ-Amino acid building blocks

Pharmacological Relevance of (R) Configuration: GABAᵦ Receptor Binding Affinity Inherited from the Deprotected Scaffold

The (R) absolute configuration of the title compound corresponds directly to the pharmacologically active (R)-enantiomer of 4-amino-4-phenylbutanoic acid (Phenibut), which has been quantitatively characterised for GABAᵦ receptor binding. In competitive radioligand displacement assays using [³H]-GABA in rat brain membrane preparations, (R)-4-amino-4-phenylbutanoic acid exhibits a dissociation constant (Kd) of 92 ± 3 μM, while the racemic mixture yields a Kd of 177 ± 2 μM and the (S)-enantiomer shows no significant displacement at concentrations up to 1 mM [1]. This approximately 2-fold difference in apparent affinity between the single (R)-enantiomer and the racemate is exactly consistent with the racemate containing 50% inactive (S)-enantiomer. In functional assays, (R)-Phenibut demonstrates antinociceptive activity in the tail-flick and hot-plate models in rodents, effects that are fully blocked by the selective GABAᵦ antagonist CGP35348, confirming on-target mechanism [2]. While the Boc protecting group abolishes direct receptor interaction, chemical biology protocols employing in situ Boc deprotection or pro-drug strategies can exploit the latent pharmacology encoded in the (R) stereochemistry [3].

GABAᵦ receptor Chiral pharmacology Structure-activity relationship (SAR)

Optimal Research & Industrial Application Scenarios for (R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid Based on Quantitative Differentiation Evidence


Enantioselective Synthesis of GABAᵦ Receptor-Targeted Peptidomimetics Requiring Defined (R) Stereochemistry

In medicinal chemistry programmes developing GABAᵦ receptor agonists or α2δ calcium-channel ligands derived from the 4-amino-4-phenylbutanoic acid scaffold, the (R)-Boc-protected building block is the preferred starting material. The (R) configuration is the pharmacologically active stereoisomer, exhibiting a Kd of 92 ± 3 μM at GABAᵦ versus no measurable binding for the (S)-enantiomer [1]. The Boc group enables direct incorporation into peptide or peptidomimetic sequences via standard carbodiimide (EDC/DIC) or uronium (HBTU/HATU) coupling protocols, with subsequent acidolytic deprotection (TFA/CH₂Cl₂) liberating the active free amine for receptor engagement. Use of the racemate would require a chiral separation step post-synthesis, adding cost and reducing overall yield by at least 50% .

Solid-Phase Synthesis of γ-Peptide Foldamers with Geminal Quaternary Centres for Enhanced Conformational Rigidity

The geminal substitution at C-4 (amino and phenyl on the same carbon) provides a quaternary centre that restricts backbone conformational freedom, a valuable feature for designing foldamers with predictable secondary structure [2]. The Boc protection is fully compatible with Fmoc-SPPS strategies: it withstands the 20% piperidine/DMF deprotection conditions used for Fmoc removal while being cleanly removed under acidic conditions, allowing orthogonal protection schemes [3]. The 4-bond γ-amino acid spacing introduced by this building block generates a distinct hydrogen-bonding register compared to α-amino acids (2-bond spacing), enabling the construction of novel helix-turn-helix motifs with potential resistance to proteolytic degradation.

Cost-Benefit Optimisation in Multi-Gram Scale-Up: Direct Procurement vs. In-House Asymmetric Synthesis

At the 1-gram scale, the commercial price of (R)-enantiomer (approximately ¥6,222 or £760–1,140, extrapolated from 100 mg and 250 mg pricing) must be weighed against the fully loaded cost of an in-house asymmetric synthesis or chiral resolution campaign . The 3.5–4× price premium of the (R)- over the (S)-enantiomer at small scale may shift procurement decisions toward direct purchase for discovery-stage programmes where speed and enantiomeric purity assurance outweigh cost, while development-stage programmes requiring >10 g may benefit from investing in a bespoke asymmetric hydrogenation or enzymatic resolution route . The documented price-volume curve suggests that the (S)-enantiomer is manufactured at larger scale (reflected in its availability in 1 g quantities and broader vendor coverage), indicating that enantioselective synthesis of the (R)-isomer remains a bottleneck that could be addressed through custom synthesis negotiations .

Late-Stage Functionalisation of Bioactive Peptides via Orthogonal Boc Deprotection and Amide Coupling

For bioactive peptide leads requiring introduction of a phenyl-substituted γ-amino acid residue at a specific position, (R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid offers a ready-to-couple building block that avoids the need for in situ protection of the primary amine. The Boc group is stable to the basic conditions of Fmoc-SPPS and to hydrogenolysis (Pd/C, H₂), providing orthogonality to both Fmoc and Cbz/benzyl protection strategies [3]. The geminal phenyl group enhances the lipophilicity (XLogP3 = 2.3) [4] of the coupled product, which may improve membrane permeability or blood-brain barrier penetration of the final peptide construct—a property that is fixed by the (R) stereochemistry and cannot be replicated by the (S)-enantiomer or racemate without altering pharmacological activity [1].

Quote Request

Request a Quote for (R)-4-tert-Butoxycarbonylamino-4-phenyl-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.